

Application Notes and Protocols: Generating and Validating an ADH6 Knockout Mouse Model

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Compound of Interest

Compound Name: ADH-6

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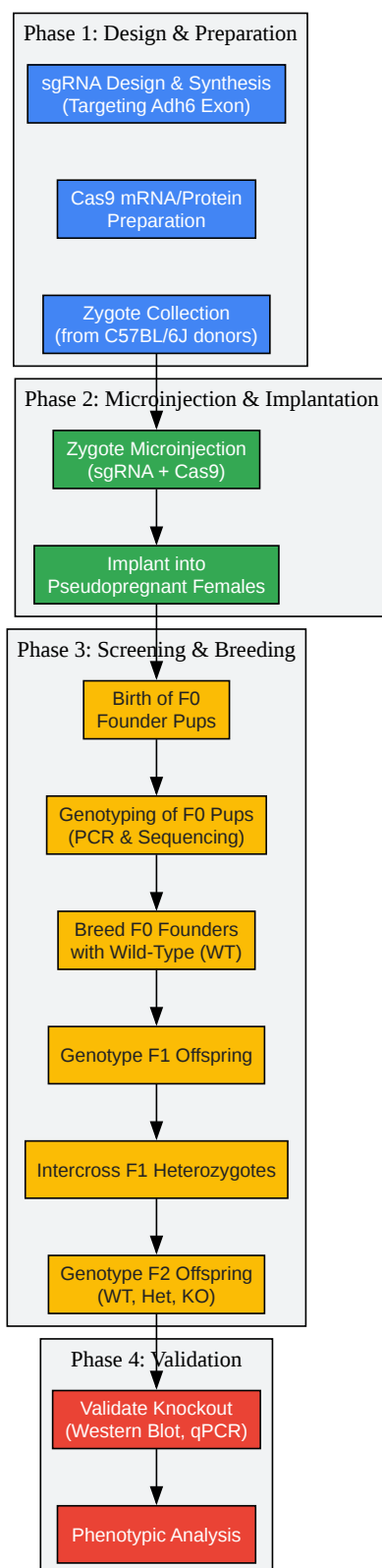
Introduction Alcohol dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase, is a member of the ADH enzyme family responsible for metabolizing a wide range of substrates, including ethanol, retinol (vitamin A), and other alcohols.[1][2] Expressed in the liver and stomach, ADH6 is implicated in alcohol and drug dependence, and its genetic variations may influence individual responses to substances.[1][3] The generation of an ADH6 knockout (KO) mouse model is a critical step to elucidate its specific physiological functions, its role in retinoid metabolism, and its contribution to the pathology of alcohol-related diseases.[4][5] These application notes provide a comprehensive guide to creating and validating an ADH6 knockout mouse model using CRISPR-Cas9 technology.

Section 1: Strategy for Generating ADH6 Knockout Mice

The most efficient and precise method for generating knockout mice is the CRISPR-Cas9 system.[6][7] This approach involves designing single-guide RNAs (sgRNAs) that direct the Cas9 nuclease to a specific exon of the Adh6 gene. The Cas9 enzyme creates a double-strand break (DSB), which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, typically resulting in small insertions or deletions (indels).[7][8] These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the gene.

It is important to note that the mouse genome contains a pseudogene, Adh6-ps1.^[9] Therefore, sgRNAs must be designed with high specificity to target the protein-coding Adh6 gene exclusively and avoid off-target effects on Adh6-ps1 or other genomic locations.

Experimental Workflow Diagram



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Caption: Workflow for generating an ADH6 knockout mouse using CRISPR-Cas9.

Section 2: Experimental Protocols

Protocol 2.1: CRISPR-Cas9 Mediated Generation of ADH6 KO Mice

This protocol outlines the generation of founder (F0) mice.[\[7\]](#)[\[8\]](#)

- **sgRNA Design:** Design at least two sgRNAs targeting an early exon of the mouse *Adh6* gene. Use bioinformatics tools to maximize on-target efficiency and minimize off-target effects, particularly against *Adh6-ps1*.
- **Preparation of Reagents:** Synthesize the designed sgRNAs and obtain high-quality Cas9 nuclease (either as mRNA or protein).
- **Zygote Collection:** Harvest zygotes from superovulated C57BL/6J female mice mated with C57BL/6J males.
- **Microinjection:** Prepare a microinjection mix containing Cas9 protein/mRNA and the sgRNAs in an appropriate injection buffer. Microinject the mixture into the cytoplasm or pronucleus of the collected zygotes.
- **Embryo Transfer:** Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
- **Birth and Weaning:** Pups (F0 generation) are typically born 19-21 days after transfer. Wean the pups at 3-4 weeks of age and collect tail biopsies for genotyping.

Protocol 2.2: PCR-Based Genotyping of ADH6 Knockout Mice

This protocol uses a three-primer PCR strategy to differentiate between wild-type (WT), heterozygous (Het), and homozygous knockout (KO) genotypes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Genomic DNA Extraction:**
 - Collect a 1-2 mm tail snip from each pup.
 - Incubate the tissue overnight at 55°C in a lysis buffer containing Proteinase K.[\[10\]](#)[\[12\]](#)

- Extract genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[\[10\]](#)[\[13\]](#)
- Resuspend the purified DNA in nuclease-free water and quantify.
- Primer Design:
 - Forward Primer 1 (Fwd1): Binds to the genomic region upstream of the sgRNA target site.
 - Reverse Primer 1 (Rev1): Binds downstream of the target site, within the region that is not deleted.
 - Reverse Primer 2 (Rev2): Binds within the targeted region that is expected to be deleted or mutated in KO alleles.
 - Rationale: The Fwd1+Rev2 pair will only amplify the WT allele. The Fwd1+Rev1 pair will amplify both WT and KO alleles, but the KO product will be slightly smaller due to the indel.
- PCR Reaction:
 - Set up a 25 µL PCR reaction containing:
 - ~100 ng genomic DNA
 - 10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
 - 1 µL of each of the three primers (10 µM stock)
 - Nuclease-free water to 25 µL
 - Include positive controls (known WT, Het, KO DNA) and a no-template negative control.[\[11\]](#)
- PCR Cycling Conditions:
 - Initial Denaturation: 94°C for 3 min
 - 35 cycles of:

- Denaturation: 94°C for 30 sec
- Annealing: 58-62°C for 30 sec (optimize based on primer T_m)
- Extension: 72°C for 45 sec
- Final Extension: 72°C for 5 min
- Hold: 4°C
- Gel Electrophoresis:
 - Run the PCR products on a 2% agarose gel stained with a DNA-safe dye.
 - Visualize the bands under UV light and compare them to a DNA ladder.

Protocol 2.3: Western Blot for ADH6 Protein Validation

This protocol confirms the absence of ADH6 protein expression in KO mice.[\[14\]](#)

- Protein Extraction:
 - Harvest liver or stomach tissue from WT, Het, and KO mice.
 - Homogenize the tissue on ice in RIPA lysis buffer supplemented with protease inhibitors.
 - Centrifuge at 14,000 x g for 20 min at 4°C to pellet cell debris.
 - Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
- SDS-PAGE:
 - Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
 - Load the samples onto a 10-12% SDS-polyacrylamide gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.
- Immunodetection:
 - Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[\[14\]](#)
 - Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific to ADH6 (e.g., rabbit anti-ADH6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[\[14\]](#)
 - Washing: Wash the membrane three times for 10 minutes each with TBST.[\[15\]](#)
 - Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[\[16\]](#)
 - Washing: Repeat the washing step.
 - Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β -actin or GAPDH) to ensure equal protein loading.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[\[15\]](#)
 - Capture the signal using an imaging system or autoradiography film.

Section 3: Data Presentation

Table 1: Expected PCR Genotyping Results

Genotype	Fwd1 + Rev2 Product (WT Allele)	Fwd1 + Rev1 Product (KO Allele)	Interpretation
Wild-Type (WT)	~250 bp	~400 bp	Presence of only the WT allele.
Heterozygous (Het)	~250 bp	~400 bp & ~390 bp	Presence of both WT and KO alleles.
Knockout (KO)	No Band	~390 bp	Absence of the WT allele.
Note: Base pair (bp) sizes are hypothetical and depend on primer design.			

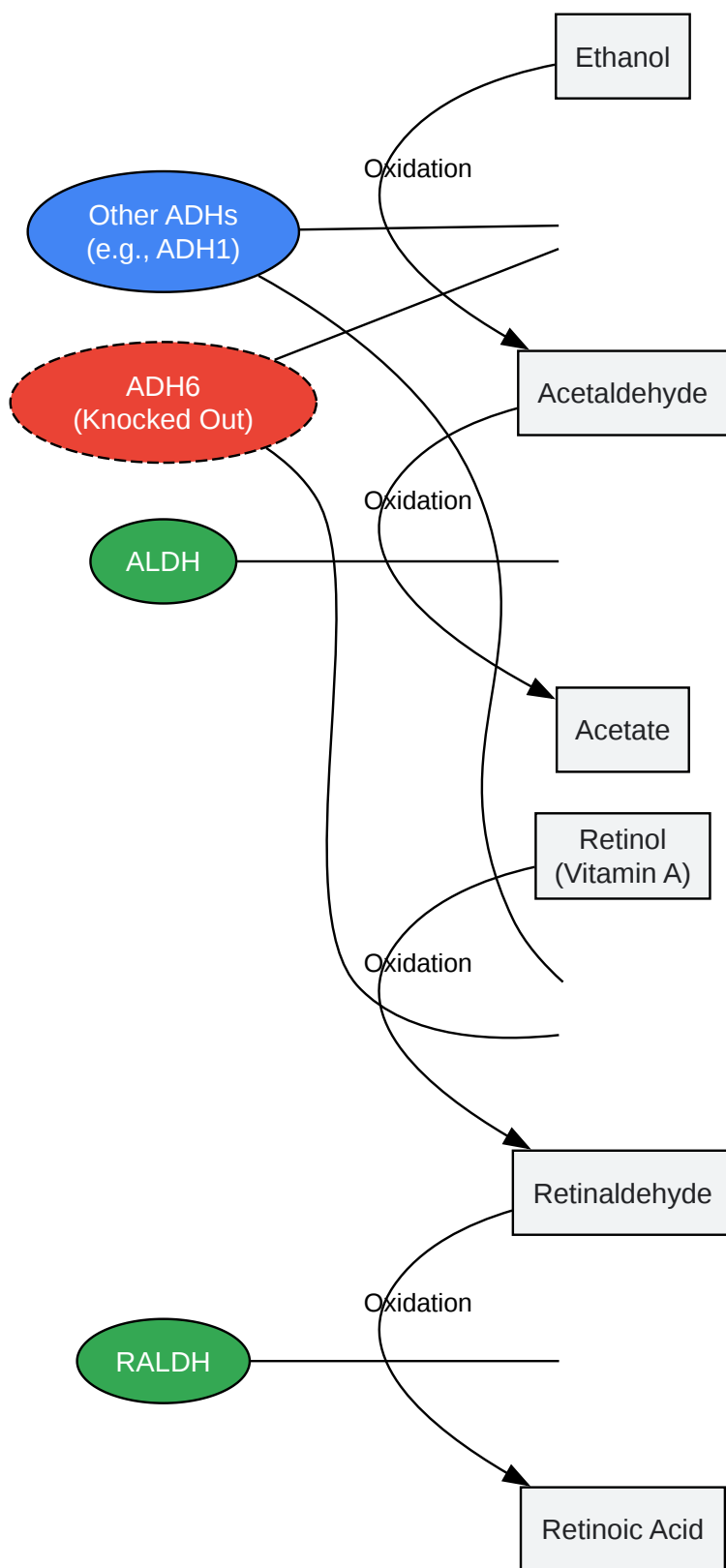
Table 2: Expected Western Blot Results

Genotype	ADH6 Protein Band (~40 kDa)	Loading Control (β -actin, ~42 kDa)	Interpretation
Wild-Type (WT)	Present	Present	Normal ADH6 protein expression.
Heterozygous (Het)	Present (Reduced Intensity)	Present	Reduced ADH6 protein expression.
Knockout (KO)	Absent	Present	Complete loss of ADH6 protein expression.

Section 4: ADH6 in Metabolic Pathways

ADH6 participates in key metabolic pathways, primarily the oxidation of alcohols. Its most studied roles are in the metabolism of ethanol and the conversion of retinol to retinaldehyde, the first step in synthesizing retinoic acid.^{[2][4]}

Metabolic Pathway Diagram



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Caption: Role of ADH6 in ethanol and retinol metabolic pathways.

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